molecular formula C25H26ClN3 B5094050 3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole

3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole

Cat. No.: B5094050
M. Wt: 403.9 g/mol
InChI Key: NZOFDLJBWLJARP-UHFFFAOYSA-N
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Description

3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole is a complex organic compound that features a piperazine ring linked to a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-chlorophenylamine with ethylene glycol in the presence of a catalyst.

    Attachment to Carbazole: The piperazine intermediate is then reacted with 9-ethylcarbazole under controlled conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Chlorine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: The major products are typically hydroxylated derivatives.

    Reduction: The major products are dechlorinated derivatives.

    Substitution: The major products are halogenated or nitrated derivatives.

Scientific Research Applications

3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter receptors, particularly those involved in the central nervous system. The compound may influence pathways related to serotonin and dopamine, which are critical in mood regulation and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-(4-Bromophenyl)piperazin-1-yl]methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)benzene

Uniqueness

3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole is unique due to its specific structural configuration, which allows it to interact with a distinct set of biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

IUPAC Name

3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-9-ethylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3/c1-2-29-23-9-5-3-7-20(23)21-17-19(11-12-24(21)29)18-27-13-15-28(16-14-27)25-10-6-4-8-22(25)26/h3-12,17H,2,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOFDLJBWLJARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4Cl)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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